Para-Methylthio Substitution Confers Distinct Conformational and Electronic Profile vs. Ortho Isomer
The para-methylthio substitution on the N-phenyl ring of 1-methyl-N-(4-(methylthio)phenyl)-1H-pyrazole-5-carboxamide is structurally distinct from the ortho-methylthio isomer (CAS not assigned; ChemSpider ID 574251). In pyrazole carboxamide SAR studies, para-substituted phenyl analogs consistently exhibit different torsional angles between the amide plane and the phenyl ring compared to ortho-substituted congeners, which directly impacts target binding geometry [1]. Computational models predict a LogP of approximately 2.8 for the para-methylthio compound, versus an estimated 2.5 for the ortho isomer, indicating measurably higher lipophilicity that affects membrane permeability and non-specific protein binding [2].
| Evidence Dimension | Predicted partition coefficient (LogP) and conformational accessibility |
|---|---|
| Target Compound Data | Predicted LogP ≈ 2.8; para-substitution geometry yields extended linear conformation |
| Comparator Or Baseline | 1-Methyl-N-(2-(methylthio)phenyl)-1H-pyrazole-5-carboxamide: predicted LogP ≈ 2.5; ortho-substitution introduces steric hindrance and bent conformation |
| Quantified Difference | ΔLogP ≈ +0.3; qualitative conformational difference (no co-crystal structure available) |
| Conditions | In silico prediction using consensus LogP models (XLogP3, WLogP); structural comparison based on published pyrazolecarboxamide SAR [1] |
Why This Matters
Researchers conducting SAR campaigns around the phenyl substitution pattern require the distinct para-methylthio geometry to probe binding pocket shape; the ortho isomer cannot substitute due to steric and electronic differences.
- [1] Design, synthesis, DFT study and antifungal activity of the derivatives of pyrazolecarboxamide containing thiazole or oxazole ring. Eur. J. Med. Chem., 2018, 149, 139–150. View Source
- [2] PubChem predicted properties for related pyrazole-5-carboxamides; consensus LogP derived from XLogP3 algorithm. Accessed via NCBI PubChem resource. View Source
